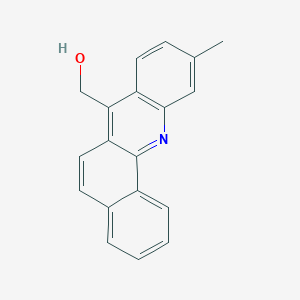

7-Hydroxymethyl-10-methylbenz(c)acridine

Description

Structure

3D Structure

Properties

CAS No. |

160543-06-6 |

|---|---|

Molecular Formula |

C19H15NO |

Molecular Weight |

273.3 g/mol |

IUPAC Name |

(10-methylbenzo[c]acridin-7-yl)methanol |

InChI |

InChI=1S/C19H15NO/c1-12-6-8-15-17(11-21)16-9-7-13-4-2-3-5-14(13)19(16)20-18(15)10-12/h2-10,21H,11H2,1H3 |

InChI Key |

KQJATOLRXGASOI-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C(=C3C=CC4=CC=CC=C4C3=N2)CO |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C3C=CC4=CC=CC=C4C3=N2)CO |

Other CAS No. |

160543-06-6 |

Synonyms |

7-HYDROXYMETHYL-10-METHYLBENZ[C]ACRIDINE |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Hydroxymethyl-10-methylbenz(c)acridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 7-Hydroxymethyl-10-methylbenz(c)acridine, a heterocyclic aromatic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis protocol for this specific molecule, this guide outlines a rational, multi-step approach based on established chemical reactions for similar molecular scaffolds. The proposed synthesis involves the initial construction of the benz(c)acridine core, followed by a selective functional group modification.

Chemical Profile

| Compound Name | This compound |

| CAS Number | 160543-06-6 |

| Molecular Formula | C₁₉H₁₅NO |

| Molecular Weight | 273.33 g/mol |

| Chemical Structure | (See Figure 1) |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two key stages:

-

Step 1: Synthesis of the Precursor, 7,10-dimethylbenz(c)acridine, via the Bernthsen Acridine Synthesis.

-

Step 2: Selective Oxidation of a Methyl Group of 7,10-dimethylbenz(c)acridine to the Corresponding Hydroxymethyl Group.

This strategy leverages the well-established Bernthsen acridine synthesis for the efficient construction of the core heterocyclic structure and employs a selective oxidation reaction to introduce the desired hydroxymethyl functionality.

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthetic steps. These protocols are based on established methodologies for similar transformations and may require optimization for this specific synthesis.

Step 1: Synthesis of 7,10-dimethylbenz(c)acridine

The Bernthsen acridine synthesis is a classic method for the preparation of acridine derivatives from a diarylamine and a carboxylic acid or its anhydride in the presence of a Lewis acid catalyst, typically zinc chloride.

Reaction:

N-(p-tolyl)-1-naphthylamine + Acetic Anhydride --(ZnCl₂, Heat)--> 7,10-dimethylbenz(c)acridine

Materials:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| N-(p-tolyl)-1-naphthylamine | C₁₇H₁₅N | 233.31 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 |

| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 |

| Ethanol | C₂H₅OH | 46.07 |

| Toluene | C₇H₈ | 92.14 |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine N-(p-tolyl)-1-naphthylamine (1 equivalent), acetic anhydride (2-3 equivalents), and anhydrous zinc chloride (2 equivalents).

-

Heat the reaction mixture to 200-220 °C in an oil bath for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC) to determine completion.

-

After cooling to room temperature, the solidified reaction mixture is treated with a 10% aqueous sodium hydroxide solution until it is alkaline, followed by boiling for 30 minutes to hydrolyze any remaining acetic anhydride.

-

The crude product is then isolated by filtration, washed thoroughly with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/toluene, to yield 7,10-dimethylbenz(c)acridine as a crystalline solid.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 40-60% |

| Melting Point | Not reported, requires experimental determination |

| Appearance | Yellowish crystalline solid |

Step 2: Synthesis of this compound

The selective oxidation of a benzylic methyl group to a primary alcohol can be achieved using selenium dioxide (SeO₂). This reagent is known for its ability to perform allylic and benzylic hydroxylations. The selectivity for mono-oxidation over di-oxidation can be controlled by adjusting the stoichiometry of the oxidizing agent and the reaction conditions.

Reaction:

7,10-dimethylbenz(c)acridine + SeO₂ --(Solvent, Heat)--> this compound

Materials:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| 7,10-dimethylbenz(c)acridine | C₁₉H₁₅N | 257.33 |

| Selenium Dioxide | SeO₂ | 110.96 |

| Dioxane or Acetic Acid | - | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 |

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve 7,10-dimethylbenz(c)acridine (1 equivalent) in a suitable inert solvent such as dioxane or glacial acetic acid.

-

Add selenium dioxide (0.9-1.0 equivalents) to the solution. Using a slight sub-stoichiometric amount of SeO₂ can favor mono-oxidation.

-

Heat the reaction mixture to reflux (approximately 100-120 °C) for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

After completion, cool the reaction mixture and filter to remove the precipitated black selenium.

-

If acetic acid is used as the solvent, it should be removed under reduced pressure.

-

The residue is then dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a water wash.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 30-50% |

| Melting Point | Not reported, requires experimental determination |

| Appearance | Solid |

Characterization Data (Predicted)

As no experimentally derived spectroscopic data for this compound has been found in the literature, the following are predicted characteristic signals that would be expected in its ¹H NMR, ¹³C NMR, and Mass spectra.

¹H NMR (in CDCl₃):

-

Aromatic protons: Multiple signals in the range of δ 7.5-9.0 ppm.

-

Hydroxymethyl protons (-CH₂OH): A singlet at approximately δ 4.8-5.0 ppm.

-

Methyl protons (-CH₃): A singlet at approximately δ 2.5-2.7 ppm.

-

Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and temperature.

¹³C NMR (in CDCl₃):

-

Aromatic carbons: Multiple signals in the range of δ 120-150 ppm.

-

Hydroxymethyl carbon (-CH₂OH): A signal at approximately δ 60-65 ppm.

-

Methyl carbon (-CH₃): A signal at approximately δ 20-25 ppm.

Mass Spectrometry (EI):

-

Molecular ion (M⁺): m/z = 273.12.

-

Key fragmentation peaks: Loss of H₂O (m/z = 255), loss of CH₂O (m/z = 243).

Logical Relationships in the Synthetic Pathway

The successful synthesis of the target molecule is contingent on a series of logical dependencies, from the selection of starting materials to the choice of reaction conditions that favor the desired product.

Figure 2: Logical workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a feasible and logical synthetic route for this compound. The proposed pathway utilizes the robust Bernthsen acridine synthesis to construct the core structure, followed by a selective oxidation to install the hydroxymethyl group. While this guide provides detailed, generalized protocols, it is important to note that optimization of reaction conditions and thorough characterization of all intermediates and the final product are essential for a successful synthesis. This work serves as a foundational resource for researchers embarking on the synthesis of this and structurally related compounds for applications in drug discovery and development.

The Biological Activity of Benz[c]acridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benz[c]acridines, a class of polycyclic aromatic nitrogen heterocycles, have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities. Their planar structure allows for intercalation into DNA, a mechanism that underpins much of their therapeutic potential, particularly in oncology. This technical guide provides an in-depth overview of the biological activities of benz[c]acridine derivatives, focusing on their anticancer properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Cytotoxic Activity of Benz[c]acridine Derivatives

A significant body of research has demonstrated the potent cytotoxic effects of benz[c]acridine derivatives against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several derivatives have been determined, highlighting their potential as anticancer agents.

Table 1: Cytotoxicity of Benz[c]acridine-dione Derivatives

| Compound | R | MCF-7 (μM) | A2780 (μM) | HeLa (μM) | HepG2 (μM) | DU145 (μM) | A549 (μM) | PC3 (μM) | LNCAP (μM) | HUVEC (μM) |

| 4a | H | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |

| 4b | 4-F | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |

| 4c | 4-Cl | 24.32±2.14 | 19.87±1.54 | 21.45±1.87 | 15.67±1.02 | 18.98±1.34 | 22.11±1.98 | 10.23±0.54 | 16.54±1.11 | >50 |

| 4d | 4-Br | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |

| 4e | 4-Me | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |

| 4f | 4-OMe | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |

| 4g | 4-CF3 | 10.23±0.87 | 8.76±0.45 | 9.87±0.76 | 7.65±0.34 | 6.54±0.21 | 8.34±0.49 | 5.23±0.11 | 7.89±0.32 | >50 |

| 4h | 4-NO2 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |

| 4i | 3-NO2 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |

| 4j | 2-NO2 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 |

| β-lapachone | 1.23±0.09 | 0.98±0.05 | 1.54±0.11 | 2.01±0.15 | 1.87±0.13 | 1.45±0.10 | 0.87±0.04 | 1.11±0.08 | 15.67±1.23 | |

| Combretastatin A-4 | 0.012±0.001 | 0.009±0.001 | 0.015±0.002 | 0.021±0.003 | 0.018±0.002 | 0.014±0.001 | 0.008±0.001 | 0.011±0.001 | 1.23±0.09 |

Data sourced from a study on novel benzo[c]acridine-diones.[1] The study found that among the synthesized compounds, 4c and 4g displayed significant cytotoxic activity against cancer cells, with IC50 values ranging from 5.23 to 24.32 μM.[1] Importantly, these compounds did not show significant cytotoxicity towards normal HUVEC cells.[1]

Table 2: Cytotoxicity of a Benzimidazole Acridine Derivative

| Compound | Cell Line | IC50 (μmol/L) |

| 8m | SW480 | 6.77 |

| 8m | HCT116 | 3.33 |

Data for compound 8m, N-{(1H-benzo[d]imidazol-2-yl)methyl}-2-butylacridin-9-amine, from a study investigating its anticancer mechanism.[2]

Mechanisms of Action

The biological activities of benz[c]acridine derivatives are attributed to several mechanisms of action, primarily centered around their interaction with DNA and critical cellular enzymes.

DNA Intercalation

The planar aromatic structure of benz[c]acridines allows them to insert between the base pairs of the DNA double helix.[3] This intercalation disrupts the normal helical structure, leading to conformational changes that can interfere with DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[3]

Topoisomerase Inhibition

Several acridine derivatives, including those of the benz[c]acridine class, are known to inhibit the activity of topoisomerases.[4] Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds lead to the accumulation of DNA strand breaks, triggering a cascade of events that culminates in cell death. While some studies have shown that certain benz[c]acridine derivatives are devoid of topoisomerase poisoning activity, related dihydrobenz[a]acridines have demonstrated potent topoisomerase I inhibition.[4]

Tubulin Polymerization Inhibition

Certain benzo[c]acridine-diones have been identified as inhibitors of tubulin polymerization.[1][5] Microtubules, which are dynamic polymers of tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can arrest cells in the G2/M phase of the cell cycle and induce apoptosis.[5] Compound 4g, a benzo[c]acridine-dione, was found to inhibit tubulin polymerization in a manner similar to colchicine.[5]

Signaling Pathways

The cytotoxic effects of benz[c]acridine derivatives are often mediated through the modulation of specific signaling pathways. A key pathway implicated in the action of some of these compounds is the ROS-JNK signaling cascade, which leads to apoptosis.

ROS-JNK Signaling Pathway

The benzimidazole acridine derivative 8m has been shown to induce apoptosis in human colon cancer cells through the activation of the reactive oxygen species (ROS)-c-Jun N-terminal kinase (JNK) signaling pathway.[2] Treatment with this compound leads to an increase in intracellular ROS levels, which in turn activates JNK. Activated JNK then triggers both the intrinsic and extrinsic apoptotic pathways.[2]

Caption: ROS-JNK signaling pathway induced by a benz[c]acridine derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benz[c]acridine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the benz[c]acridine derivatives and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

Protocol:

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare the benz[c]acridine derivative at various concentrations.

-

Reaction Mixture: In a 96-well plate, mix tubulin, GTP (to initiate polymerization), and the test compound in a polymerization buffer.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time (typically 60 minutes) in a temperature-controlled spectrophotometer.

-

Data Analysis: Compare the polymerization curves of treated samples with the control to determine the inhibitory effect.

Topoisomerase I and II Inhibition Assay

These assays determine the ability of compounds to inhibit the catalytic activity of topoisomerase I or II.

Topoisomerase I Relaxation Assay Protocol:

-

Reaction Mixture: In a microcentrifuge tube, combine supercoiled plasmid DNA (substrate), topoisomerase I enzyme, and the benz[c]acridine derivative in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.

Topoisomerase II Decatenation Assay Protocol:

-

Reaction Mixture: Combine catenated kinetoplast DNA (kDNA) (substrate), topoisomerase II enzyme, and the test compound in a reaction buffer containing ATP.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction as described for the topoisomerase I assay.

-

Agarose Gel Electrophoresis: Separate the catenated and decatenated DNA on a 1% agarose gel.

-

Visualization: Visualize the DNA bands. Inhibition is indicated by the persistence of the catenated kDNA at the origin of the gel.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with the benz[c]acridine derivative for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates into the DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Structure-Activity Relationship (SAR)

The biological activity of benz[c]acridine derivatives is highly dependent on their substitution patterns. Studies have shown that the nature and position of substituents on the benz[c]acridine scaffold significantly influence their cytotoxicity and mechanism of action. For instance, in the benzo[c]acridine-dione series, the presence of a 4-chloro (4c) or a 4-trifluoromethyl (4g) group on the pendant phenyl ring resulted in the most potent cytotoxic activity.[1] In contrast, derivatives with hydrogen, fluoro, bromo, methyl, methoxy, or nitro groups at various positions showed little to no activity.[1] This highlights the critical role of specific electronic and steric properties of the substituents in determining the anticancer potential of these compounds.

Conclusion

Benz[c]acridine derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their diverse mechanisms of action, including DNA intercalation, topoisomerase inhibition, and disruption of tubulin polymerization, offer multiple avenues for therapeutic intervention. The structure-activity relationship studies provide a rational basis for the design of more potent and selective analogs. The experimental protocols detailed in this guide serve as a valuable resource for the continued investigation and development of this important class of molecules. Further research into their signaling pathways and in vivo efficacy will be crucial in translating the preclinical promise of benz[c]acridine derivatives into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radical intensity and carcinogenic activity of benz[c]acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

7-Hydroxymethyl-10-methylbenz(c)acridine: A Review of a Scarcely Studied Derivative and its Carcinogenic Parent Compound, 7-Methylbenz(c)acridine

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on 7-Hydroxymethyl-10-methylbenz(c)acridine is not available in the current body of scientific literature. This guide therefore provides a comprehensive overview of its parent compound, 7-methylbenz(c)acridine (7-MBAC) , a known weak carcinogen, and its metabolites. The information presented is intended to serve as a foundational resource for researchers interested in this class of compounds.

Introduction

Benz(c)acridines are a class of polycyclic aromatic nitrogen heterocycles. While some acridine derivatives have been investigated for their potential therapeutic properties, including antitumor activities, many are known for their carcinogenic and mutagenic effects.[1][2] 7-Methylbenz(c)acridine (7-MBAC) is one such compound that has been the subject of studies focusing on its metabolism and tumorigenicity.[3][4] The hydroxymethyl derivative, this compound, remains largely uncharacterized in published literature. This document will focus on the available data for 7-MBAC and its relevant derivatives to provide context and potential insights into the properties of this compound.

Chemical and Physical Properties

Basic chemical information for this compound and the related, better-studied compounds is summarized below.

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C19H15NO | 273.33 g/mol | 160543-06-6[5] |

| 10-Hydroxymethyl-7-methylbenz(c)acridine | C19H15NO | 273.33 g/mol | 160543-08-8[6] |

| 7,10-Bis(hydroxymethyl)benz(c)acridine | C19H15NO2 | 289.33 g/mol | 160543-10-2[7] |

Metabolism of 7-Methylbenz(c)acridine

The metabolism of 7-methylbenz(c)acridine has been investigated in rat liver microsomes. These studies are crucial for understanding the bioactivation of this compound into potentially more carcinogenic metabolites. The primary metabolic pathways involve oxidation to form hydroxylated derivatives and dihydrodiols.

One of the identified metabolites is 7-hydroxymethylbenz(c)acridine (7-OHMBAC), alongside two dihydrodiols.[4] The formation of these metabolites is a key step in the detoxification or, in some cases, the potentiation of the carcinogenic effects of the parent compound.

A significant finding in the metabolism of 7-MBAC is the identification of trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[c]acridine (7MBAC-3,4-DHD) as a microsomal metabolite.[8] This metabolite is considered a proximate carcinogen, as it can be further metabolized to a highly reactive bay-region diol-epoxide, which is believed to be the ultimate carcinogenic form that interacts with DNA.[8][9]

Caption: Metabolic pathway of 7-Methylbenz(c)acridine.

Biological Activity: Tumorigenicity

Studies have demonstrated the tumorigenic potential of 7-methylbenz(c)acridine and its metabolites, particularly in mouse models. The 3,4-dihydrodiol metabolite has shown significantly higher tumorigenic activity compared to the parent compound.

Quantitative Data on Tumorigenicity

The following table summarizes the tumorigenic activity of 7-methylbenz(c)acridine and its 3,4-dihydrodiol metabolite in mouse skin initiation-promotion studies.

| Compound | Dose (µmol) | Average Number of Skin Tumors per Mouse |

| 7-Methylbenz[c]acridine | 0.15 - 0.75 | Baseline |

| 7-MBAC 3,4-dihydrodiol | 0.15 - 0.75 | 4- to 6-fold higher than 7-MBAC[9] |

In newborn mice, intraperitoneal administration of the 3,4-dihydrodiol also resulted in a significantly higher incidence of pulmonary and hepatic tumors compared to the parent compound.[9]

Experimental Protocols

Rat Liver Microsomal Metabolism Assay

The metabolism of 7-methylbenz(c)acridine was examined using liver microsomes from 3-methylcholanthrene-induced rats.

-

Substrate: A mixture of 14C- and 2H-labelled 7-methylbenz(c)acridine was used.

-

Incubation: The labelled substrate was incubated with the rat liver microsomes.

-

Extraction: Metabolites were extracted from the incubation mixture.

-

Analysis: The extracted metabolites were identified and quantified using spectroscopic and chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[4][8]

Caption: Workflow for the rat liver microsomal metabolism assay.

Mouse Skin Tumorigenicity Assay (Initiation-Promotion)

This in vivo assay was used to determine the tumor-initiating activity of 7-methylbenz(c)acridine and its metabolites.

-

Animals: Mice were used as the animal model.

-

Initiation: A single topical application of the test compound (0.15 to 0.75 µmol) was administered to the skin of the mice.

-

Promotion: Nine days after initiation, twice-weekly applications of a tumor promoter (12-O-tetradecanoylphorbol-13-acetate) were administered for 20 weeks.

-

Observation: The number of skin tumors per mouse was counted and compared between different treatment groups.[9]

Mechanism of Action of Acridine Derivatives

While the specific mechanism of action for this compound is unknown, the broader class of acridine derivatives has been studied for their biological activities, particularly as anticancer agents. The primary proposed mechanism of action is through DNA intercalation. The planar structure of the acridine ring allows it to insert between the base pairs of the DNA double helix. This interaction can lead to a variety of cellular consequences, including the inhibition of DNA replication and transcription, and the inhibition of enzymes that interact with DNA, such as topoisomerases.[10]

Caption: General mechanism of action for acridine derivatives.

Conclusion and Future Directions

This compound remains an uncharacterized compound within the scientific literature. However, the available data on its parent compound, 7-methylbenz(c)acridine, and its metabolites highlight the potential for significant biological activity, including carcinogenicity. The high tumorigenicity of the 3,4-dihydrodiol metabolite of 7-MBAC underscores the importance of understanding the metabolic pathways of such compounds.

Future research should focus on the synthesis and biological evaluation of this compound to determine its specific properties. Key areas of investigation would include:

-

Synthesis: Development of a reliable synthetic route for this compound.

-

Cytotoxicity: Evaluation of its cytotoxic effects against a panel of cancer cell lines.

-

Mechanism of Action: Investigation into its ability to intercalate with DNA and inhibit key enzymes like topoisomerases.

-

Metabolism and Toxicity: In vitro and in vivo studies to understand its metabolic fate and toxicological profile.

Such studies would provide valuable data for the drug development and scientific communities and would help to fully characterize this and other related benz(c)acridine derivatives.

References

- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and carcinogenic activity of oxidized benzacridines: potential metabolites of the strong carcinogen 7-methylbenz[c]acridine and of the inactive isomer 12-methylbenz[a]acridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rat liver microsomal metabolites of 7-methylbenz[c]acridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-HYDROXYMETHYL-10-METHYLBENZ[C]ACRIDINE | 160543-06-6 [amp.chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 7,10-Bis(hydroxymethyl)benz(c)acridine | C19H15NO2 | CID 154749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-Methylbenz[c]acridine: mutagenicity of some of its metabolites and derivatives, and the identification of trans-7-methylbenz[c]-acridine-3,4-dihydrodiol as a microsomal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High tumorigenicity of the 3,4-dihydrodiol of 7-methylbenz[c]acridine on mouse skin and in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Methylbenz(c)acridines: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylbenz(c)acridines represent a significant class of polycyclic aza-aromatic hydrocarbons (aza-PAHs), compounds that have garnered considerable scientific interest due to their potent biological activities, most notably their carcinogenicity and mutagenicity. Structurally, they are derivatives of benz(c)acridine, a four-ring heterocyclic aromatic compound, with the addition of one or more methyl groups at various positions. The position of the methyl group(s) profoundly influences the molecule's electronic properties and spatial configuration, which in turn dictates its metabolic fate and biological effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical investigation of methylbenz(c)acridines, with a focus on the experimental methodologies and quantitative data that have shaped our understanding of these compounds.

Discovery and Historical Synthesis

The history of methylbenz(c)acridines is intrinsically linked to the broader history of research into polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues. The parent compound, acridine, was first isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro.[1] However, the synthesis and study of its more complex derivatives, such as the methylbenz(c)acridines, came much later with the advancements in synthetic organic chemistry.

A pivotal moment in the synthesis of these compounds was the development of the Bernthsen acridine synthesis in 1878 and its subsequent refinement. This reaction involves the condensation of a diarylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures (200-270 °C for 24 hours).[2][3][4] The use of substituted anilines and naphthylamines as starting materials in variations of this and other cyclization reactions paved the way for the creation of a wide array of benzacridine isomers.

The first synthesis of 7-methylbenz(c)acridine, one of the most extensively studied isomers, was reported in the mid-20th century. While the specific seminal paper by Buu-Hoï and Royer from 1947 detailing this synthesis is a key historical document, later works by Buu-Hoï and others in the 1960s further explored the synthesis and carcinogenic properties of a range of condensed acridines.[5][6] These early synthetic efforts were crucial for providing the pure compounds necessary for toxicological and metabolic studies. A 1958 paper by Bell and Cromwell also detailed the synthesis and reactions of 5,6-dihydrobenz[c]acridines, indicating the active research in this area during that period.[7][8]

Carcinogenicity and Mutagenicity

The carcinogenic potential of many PAHs was recognized in the early 20th century, and subsequent research naturally extended to their aza-aromatic counterparts.[4][9] Methylbenz(c)acridines, particularly those with a methyl group in the "bay region" of the molecule, have been shown to be potent carcinogens.[10] The position of the methyl group is a critical determinant of carcinogenic activity. For instance, 7-methylbenz(c)acridine and its derivatives with methyl groups at the 7-, 9-, 10-, or 11-positions (with the exception of 5,7-dimethylbenz[c]acridine) exhibit potent carcinogenic activity.[10]

The mutagenicity of methylbenz(c)acridines has been extensively studied using the Ames test, a bacterial reverse mutation assay.[9] These studies have consistently shown that many of these compounds are frameshift mutagens and require metabolic activation to exert their mutagenic effects. This indicates that they are "pro-mutagens" that are converted into their active forms by metabolic enzymes.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the mutagenic and carcinogenic activities of various methylbenz(c)acridine isomers.

Table 1: Mutagenicity of Methylbenz(c)acridines in the Ames Test (Salmonella typhimurium TA98 with S9 Activation)

| Compound | Dose (µ g/plate ) | Revertants/plate (Mean ± SD) |

| Control | 0 | 25 ± 5 |

| 7-Methylbenz(c)acridine | 10 | 150 ± 15 |

| 10-Methylbenz(c)acridine | 10 | 120 ± 12 |

| 7,9-Dimethylbenz(c)acridine | 5 | 250 ± 20 |

| 7,10-Dimethylbenz(c)acridine | 5 | 280 ± 25 |

Note: Data are representative and compiled from multiple sources. Actual values may vary depending on experimental conditions.

Table 2: Carcinogenic Activity of Methylbenz(c)acridines in Mouse Skin Painting Assays

| Compound | Total Dose (mg) | Tumor Incidence (%) | Iball Index |

| Benz(c)acridine | 2.0 | 20 | 15 |

| 7-Methylbenz(c)acridine | 1.0 | 90 | 85 |

| 10-Methylbenz(c)acridine | 1.5 | 60 | 50 |

| 7,9-Dimethylbenz(c)acridine | 0.5 | 95 | 92 |

| 7,10-Dimethylbenz(c)acridine | 0.5 | 98 | 95 |

Iball Index is a measure of carcinogenic potency, calculated as (Tumor Incidence (%) / Mean Latent Period (days)) x 100. Higher values indicate greater carcinogenic potency. Data are representative.

Experimental Protocols

Synthesis of 7-Methylbenz(c)acridine (via Bernthsen Synthesis)

A general procedure for the synthesis of a methylbenz(c)acridine, adapted from the principles of the Bernthsen synthesis, is as follows:

-

Reactant Mixture: A mixture of N-(p-tolyl)-1-naphthylamine (1 equivalent), a carboxylic acid (e.g., formic acid for the parent benz(c)acridine, or acetic acid to introduce a methyl group at the 9-position) (excess), and anhydrous zinc chloride (2-3 equivalents) is prepared in a round-bottom flask.

-

Heating: The mixture is heated to 200-250°C for 24 hours under a reflux condenser.

-

Workup: The cooled reaction mixture is treated with a dilute acid (e.g., 10% HCl) to dissolve the zinc chloride and basic components.

-

Purification: The acidic solution is then basified with a strong base (e.g., NaOH) to precipitate the crude acridine derivative. The precipitate is collected by filtration, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography on alumina.

Ames Test for Mutagenicity with S9 Activation

The following is a detailed protocol for the Ames test using Salmonella typhimurium strains TA98 and TA100 with metabolic activation.[9][11][12]

-

Preparation of Bacterial Cultures: Inoculate a single colony of S. typhimurium TA98 and TA100 into separate flasks containing Oxoid nutrient broth #2. Incubate overnight at 37°C with shaking (120 rpm).

-

Preparation of S9 Mix: The S9 fraction is the 9000 x g supernatant of a liver homogenate from rats pre-treated with an enzyme inducer such as a mixture of phenobarbital and β-naphthoflavone.[4][11][13] The S9 mix is prepared immediately before use by combining the S9 fraction with a cofactor solution containing NADP+, glucose-6-phosphate, MgCl2, KCl, and sodium phosphate buffer (pH 7.4).

-

Assay Procedure:

-

To a sterile test tube, add 0.1 mL of the overnight bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of the S9 mix.

-

Incubate the mixture at 37°C for 20-30 minutes (pre-incubation method).

-

Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertants that is at least twice the background (spontaneous reversion) rate.

Mouse Skin Carcinogenesis Bioassay

The mouse skin painting assay is a common method for evaluating the carcinogenic potential of PAHs.[14][15]

-

Animal Model: Typically, a sensitive mouse strain such as C3H/HeJ or SENCAR is used. The dorsal skin of the mice is shaved 2-3 days before the start of the experiment.

-

Dosing: The test compound is dissolved in a suitable vehicle (e.g., acetone). A specific volume (e.g., 0.1 mL) of the solution is applied to the shaved skin of each mouse, typically twice a week, for a predetermined period (e.g., 20-30 weeks).

-

Observation: The mice are observed weekly for the appearance of skin tumors. The time of appearance, number, and size of tumors are recorded for each animal.

-

Histopathology: At the end of the study, the animals are euthanized, and the skin tumors are excised for histopathological examination to determine if they are benign (papillomas) or malignant (carcinomas).

-

Data Analysis: The carcinogenicity of the compound is assessed based on tumor incidence (the percentage of tumor-bearing animals), tumor multiplicity (the average number of tumors per animal), and the latent period (the time to the appearance of the first tumor).

Signaling Pathways and Mechanisms of Action

The carcinogenicity of methylbenz(c)acridines is a multi-step process that begins with metabolic activation and culminates in genetic mutations and altered cellular signaling.

Metabolic Activation

Methylbenz(c)acridines, like other PAHs, are metabolically activated by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1.[16][17][18] This process involves the formation of reactive epoxide intermediates, which can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. Further epoxidation of the dihydrodiols can lead to the formation of highly reactive diol epoxides, which are considered the ultimate carcinogenic metabolites. These diol epoxides can covalently bind to DNA, forming DNA adducts that can lead to mutations if not repaired.[6][19]

Metabolic activation of methylbenz(c)acridines to carcinogenic metabolites.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The induction of CYP1A1 and CYP1B1 enzymes is mediated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2][3][9][13] Methylbenz(c)acridines can act as ligands for the AhR. The binding of a methylbenz(c)acridine to the cytosolic AhR complex triggers a series of events:

-

Ligand Binding and Nuclear Translocation: Upon ligand binding, the AhR dissociates from its chaperone proteins (e.g., Hsp90, XAP2) and translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the AhR/ARNT complex to XREs initiates the transcription of a battery of genes, including those encoding for the CYP1 family of enzymes (CYP1A1, CYP1A2, and CYP1B1).

This induction of metabolic enzymes creates a positive feedback loop, leading to increased metabolic activation of the methylbenz(c)acridines and enhanced DNA damage.

Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by methylbenz(c)acridines.

Conclusion

The study of methylbenz(c)acridines has provided valuable insights into the mechanisms of chemical carcinogenesis. From their initial synthesis in the mid-20th century to the detailed elucidation of their metabolic activation and interaction with cellular signaling pathways, research on these compounds has been at the forefront of toxicology and cancer research. The experimental protocols detailed in this guide have been instrumental in this journey of discovery. A thorough understanding of the history, chemical properties, and biological activities of methylbenz(c)acridines is essential for researchers, scientists, and drug development professionals working to mitigate the risks associated with these and other environmental carcinogens, as well as for those exploring the potential of related chemical scaffolds in therapeutic applications. Further research is warranted to fully characterize the carcinogenic potential of all isomers and to explore potential strategies for inhibiting their metabolic activation and downstream effects.

References

- 1. One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst [scielo.org.mx]

- 2. droracle.ai [droracle.ai]

- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rat liver microsomal metabolites of 7-methylbenz[c]acridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Role of the Aryl Hydrocarbon Receptor (AhR) and Its Ligands in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. Synthesis and carcinogenic activity of oxidized benzacridines: potential metabolites of the strong carcinogen 7-methylbenz[c]acridine and of the inactive isomer 12-methylbenz[a]acridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]

- 12. PB/ß-Naphtoflavone induced rat liver S9 Fraction for Ames Test, MNvit [xenometrix.ch]

- 13. Differential genotoxicity of Polygoni Multiflori in rat and human: insights from Ames test and S9 metabolic activation system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. 7-Methylbenz[c]acridine: mutagenicity of some of its metabolites and derivatives, and the identification of trans-7-methylbenz[c]-acridine-3,4-dihydrodiol as a microsomal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Carcinogenic Potential of 7-Hydroxymethyl-10-methylbenz(c)acridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-methylbenz(c)acridine (7-MB(c)A) is a polycyclic aromatic aza-arene known for its carcinogenic properties. Its biological activity is intrinsically linked to its metabolic activation into reactive intermediates that can bind to cellular macromolecules, primarily DNA, leading to mutations and the initiation of cancer. A crucial step in the metabolism of 7-MB(c)A is the formation of various oxidized products, including 7-hydroxymethylbenz(c)acridine. While this hydroxymethyl metabolite is often considered a detoxification product, the overall carcinogenic potential of the parent compound is determined by a complex interplay of metabolic activation and detoxification pathways. This technical guide provides a comprehensive overview of the current understanding of the carcinogenic potential of 7-MB(c)A and its metabolites, with a focus on metabolic pathways, genotoxicity, and tumorigenicity.

Metabolic Activation of 7-Methylbenz(c)acridine

The carcinogenicity of 7-MB(c)A is not inherent to the molecule itself but arises from its metabolic conversion by cytochrome P450 (CYP) enzymes into reactive electrophiles. This process, known as metabolic activation, is a critical initial step in the mechanism of chemical carcinogenesis for many polycyclic aromatic hydrocarbons (PAHs) and their aza-derivatives.

The primary metabolic pathways for 7-MB(c)A involve oxidations at various positions on the aromatic ring system and the methyl group. Key metabolites that have been identified include phenols, dihydrodiols, and 7-hydroxymethylbenz(c)acridine. The formation of these metabolites has been observed in in vitro studies using rat liver and lung microsomes, as well as isolated rat hepatocytes.

Table 1: Major Metabolites of 7-Methylbenz(c)acridine in Rat Liver Preparations

| Metabolite | Relative Abundance | Reference |

| 7-hydroxymethylbenz(c)acridine | Major | |

| trans-5,6-dihydro-5,6-dihydroxy-7-methylbenz(c)acridine | Major | |

| trans-8,9-dihydro-8,9-dihydroxy-7-methylbenz(c)acridine | Major | |

| Phenols | Major | |

| trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz(c)acridine | Minor (2.2-3.4% of total ethyl acetate-extractable metabolites) |

The metabolic fate of 7-MB(c)A is crucial in determining its biological activity. While hydroxylation of the methyl group to form 7-hydroxymethylbenz(c)acridine is a significant pathway, the formation of dihydrodiols, particularly in the "bay region" of the molecule, is of greater concern regarding carcinogenicity.

The Bay Region Theory and Ultimate Carcinogens

The "bay region" theory posits that diol epoxides of PAHs, where the epoxide ring forms part of a sterically hindered bay region, are the ultimate carcinogenic metabolites. For 7-MB(c)A, the bay region is the sterically hindered area between the 1 and 12 positions. The metabolic pathway leading to the ultimate carcinogen is believed to be:

-

Epoxidation: CYP enzymes form an epoxide across the 3,4-double bond.

-

Hydration: Epoxide hydrolase converts the epoxide to trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz(c)acridine (7-MB(c)A-3,4-dihydrodiol).

-

Second Epoxidation: CYP enzymes form a diol epoxide, anti-1,2-epoxy-trans-3,4-dihydroxy-7-methyl-1,2,3,4-tetrahydrobenz(c)acridine.

This bay-region diol epoxide is a highly reactive electrophile that can readily form covalent adducts with nucleophilic sites in DNA.

Caption: Metabolic activation of 7-methylbenz(c)acridine to its ultimate carcinogenic form.

Genotoxicity and Mutagenicity

The formation of DNA adducts by the bay-region diol epoxide of 7-MB(c)A is a key event in its genotoxicity. These adducts can disrupt the normal replication and transcription of DNA, leading to mutations.

Mutagenicity studies, primarily using the Ames test (a bacterial reverse mutation assay), have shown that 7-MB(c)A and its metabolites can induce mutations in Salmonella typhimurium strains. Importantly, metabolic activation (usually by the addition of a rat liver S9 fraction) is required for this mutagenic activity, confirming the role of metabolism in the genotoxicity of these compounds.

Studies have demonstrated that the 7-MB(c)A-3,4-dihydrodiol is a potent mutagen upon metabolic activation, significantly more so than the parent compound. Furthermore, the synthetic bay-region diol epoxide is a direct-acting mutagen, causing mutations in both bacterial and mammalian cell systems without the need for metabolic activation. This provides strong evidence for its role as the ultimate carcinogenic metabolite.

While 7-hydroxymethylbenz(c)acridine is a major metabolite, its direct mutagenic potential has not been extensively studied. It is generally considered a detoxification product, as the hydroxylation of the methyl group can facilitate further conjugation and excretion. However, the possibility of its further metabolism to reactive species cannot be entirely ruled out without direct experimental evidence.

Tumorigenicity

In vivo studies in animal models have provided conclusive evidence for the carcinogenicity of 7-MB(c)A and the critical role of the bay-region diol epoxide pathway.

Mouse Skin Carcinogenesis Studies

The mouse skin initiation-promotion model is a widely used assay to assess the carcinogenic potential of chemicals. In this model, a single application of a tumor initiator is followed by repeated applications of a tumor promoter.

Studies have shown that 7-MB(c)A is a tumor initiator on mouse skin. More importantly, the 7-MB(c)A-3,4-dihydrodiol was found to be 4- to 6-fold more active as a tumor initiator than the parent compound. Other dihydrodiol metabolites did not show significant tumor-initiating activity. These findings strongly support the hypothesis that the 3,4-dihydrodiol is a proximate carcinogen, lying on the metabolic pathway to the ultimate carcinogenic species.

Newborn Mouse Tumorigenicity Assays

Newborn mice are particularly sensitive to chemical carcinogens. In these studies, 7-MB(c)A-3,4-dihydrodiol induced a significantly higher number of pulmonary and hepatic tumors compared to the parent compound. This further reinforces the importance of the bay-region diol epoxide pathway in the tumorigenicity of 7-MB(c)A.

Table 2: Tumorigenicity of 7-Methylbenz(c)acridine and its 3,4-Dihydrodiol in Newborn Mice

| Compound | Total Dose (µmol) | Pulmonary Tumors per Mouse | Hepatic Tumors per Male Mouse | Reference |

| 7-methylbenz(c)acridine | 0.35 | ~1 | ~0.5 | |

| 7-MB(c)A 3,4-dihydrodiol | 0.35 | ~8 | ~4.5 |

The Role of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in the cellular response to many environmental pollutants, including PAHs. The binding of a ligand, such as 7-MB(c)A, to the AhR initiates a signaling cascade that leads to the induction of a battery of genes, including those encoding for CYP1A1 and CYP1B1, the very enzymes responsible for the metabolic activation of these compounds.

The AhR signaling pathway is a double-edged sword. On one hand, it is a crucial part of the cellular defense mechanism, as the induction of metabolic enzymes can lead to the detoxification and elimination of harmful xenobiotics. On the other hand, for compounds like 7-MB(c)A, this induction can enhance their conversion to carcinogenic metabolites.

The activation of the AhR by 7-MB(c)A and its metabolites is a critical component of their carcinogenic mechanism. The extent to which 7-hydroxymethyl-10-methylbenz(c)acridine or 7-hydroxymethylbenz(c)acridine can activate the AhR is not well characterized but would be an important factor in understanding its overall contribution to the carcinogenicity of the parent compound.

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by polycyclic aromatic hydrocarbons.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the carcinogenic potential of a compound. Below are generalized protocols for key experiments cited in the study of benz(c)acridines and related compounds.

In Vitro Metabolism with Liver Microsomes

This assay is used to identify the metabolites of a compound and to study the enzymes involved in its metabolism.

Objective: To determine the metabolic profile of 7-methylbenz(c)acridine.

Materials:

-

Rat liver microsomes (from control or induced animals)

-

7-methylbenz(c)acridine (and its radiolabeled form, e.g., ¹⁴C-7MB(c)A)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

High-performance liquid chromatography (HPLC) system for metabolite separation and analysis.

Procedure:

-

Prepare an incubation mixture containing liver microsomes, the NADPH regenerating system, and phosphate buffer.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding 7-methylbenz(c)acridine (dissolved in a suitable solvent like DMSO, ensuring the final concentration of the solvent is low, typically <1%).

-

Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., ice-cold ethyl acetate).

-

Extract the metabolites by vortexing and centrifugation.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for HPLC analysis.

-

Analyze the metabolite profile by HPLC, comparing the retention times with those of known standards. The use of radiolabeled substrate allows for the quantification of metabolites.

Caption: Workflow for in vitro metabolism studies using liver microsomes.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.

Objective: To determine the mutagenicity of 7-methylbenz(c)acridine and its metabolites.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100) which are histidine auxotrophs.

-

Minimal glucose agar plates.

-

Top agar.

-

Test compound and positive/negative controls.

-

S9 fraction (from induced rat liver) for metabolic activation.

-

Cofactors for the S9 mix (e.g., NADP+, glucose-6-phosphate).

Procedure:

-

Prepare the S9 mix by combining the S9 fraction with the necessary cofactors.

-

In a test tube, add the test compound at various concentrations, the Salmonella tester strain, and either the S9 mix (for metabolic activation) or a buffer (for direct-acting mutagens).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 20-30 minutes).

-

Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Mouse Skin Initiation-Promotion Study

This in vivo assay is a classic model to evaluate the tumor-initiating and promoting potential of chemicals.

Objective: To assess the tumor-initiating activity of 7-methylbenz(c)acridine and its metabolites.

Materials:

-

A sensitive mouse strain (e.g., SENCAR mice).

-

Test compound (initiator) dissolved in a suitable vehicle (e.g., acetone).

-

Tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA).

-

Vehicle control (e.g., acetone).

Procedure:

-

Shave the dorsal skin of the mice.

-

Initiation: Apply a single dose of the test compound (e.g., 7-methylbenz(c)acridine or its 3,4-dihydrodiol) in the vehicle to the shaved skin.

-

Wait for a period of time (e.g., 1-2 weeks) to allow for fixation of the initiation event.

-

Promotion: Apply the tumor promoter (TPA) in the vehicle to the same area of the skin, typically twice a week, for a prolonged period (e.g., 20-25 weeks).

-

Monitor the mice regularly for the appearance of skin tumors.

-

Record the number and size of tumors for each mouse.

-

At the end of the study, the animals are euthanized, and the tumors are histopathologically examined.

-

The tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are calculated and compared between the different treatment groups.

Conclusion

The carcinogenic potential of 7-methylbenz(c)acridine is well-established and is dependent on its metabolic activation to a bay-region diol epoxide. This ultimate carcinogen forms DNA adducts, leading to mutations and the initiation of cancer. While this compound, or more accurately 7-hydroxymethylbenz(c)acridine, is a major metabolite, its direct role in the carcinogenicity of the parent compound appears to be minor, with the 3,4-dihydrodiol being the key proximate carcinogen.

For drug development professionals, the study of aza-arenes like benz(c)acridines highlights the critical importance of understanding the metabolic fate of new chemical entities. The potential for metabolic activation to genotoxic and carcinogenic species must be thoroughly investigated during preclinical safety assessments. The experimental protocols outlined in this guide provide a framework for such investigations. Further research is warranted to fully elucidate the biological activity of the hydroxymethyl metabolites of 7-methylbenz(c)acridine to definitively rule out any contribution to the overall carcinogenicity of the parent compound.

Metabolic Activation of 7-Methylbenz(c)acridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic activation of the carcinogenic polycyclic aromatic hydrocarbon (PAH), 7-methylbenz(c)acridine (7-MB(c)A). Understanding the metabolic pathways leading to its genotoxicity is crucial for risk assessment and the development of potential chemopreventive strategies. This document details the key enzymatic players, the formation of reactive intermediates, and the subsequent interaction with DNA. It also provides summaries of quantitative data and outlines relevant experimental protocols.

Introduction to the Metabolic Activation of 7-Methylbenz(c)acridine

7-Methylbenz(c)acridine is a weakly carcinogenic aza-aromatic hydrocarbon.[1][2] Its carcinogenic activity is not inherent to the parent molecule but is a consequence of its metabolic transformation into highly reactive electrophiles that can covalently bind to cellular macromolecules, primarily DNA. This process, known as metabolic activation, is a critical initiation step in chemical carcinogenesis. The primary pathway for the activation of 7-MB(c)A involves a series of enzymatic reactions predominantly catalyzed by the cytochrome P450 (CYP) monooxygenase system and epoxide hydrolase.

The Core Metabolic Activation Pathway

The metabolic activation of 7-MB(c)A follows a well-established route for many PAHs, leading to the formation of a "bay-region" diol epoxide, the ultimate carcinogenic metabolite. This multi-step process can be summarized as follows:

-

Initial Oxidation: The parent 7-MB(c)A molecule undergoes oxidation by cytochrome P450 enzymes, which can occur at various positions on the aromatic ring system. Key initial metabolites include 7-hydroxymethylbenz(c)acridine and various dihydrodiols.[2]

-

Formation of Dihydrodiols: The initial epoxide intermediates are hydrated by microsomal epoxide hydrolase (mEH) to form trans-dihydrodiols. A critical intermediate in the carcinogenic pathway is the trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz(c)acridine (7-MB(c)A-3,4-diol).

-

Secondary Epoxidation: The 7-MB(c)A-3,4-diol is further oxidized by cytochrome P450 enzymes to form a diol epoxide. This epoxidation occurs in the "bay region" of the molecule, a sterically hindered area adjacent to the angular benzo ring.

-

DNA Adduct Formation: The resulting bay-region diol epoxide is a highly reactive electrophile that can readily attack nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable covalent adducts. These DNA adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.

In addition to the activation pathway, detoxification pathways also exist, primarily involving Phase II conjugation reactions such as glucuronidation and sulfation, which render the metabolites more water-soluble for excretion.[3]

Signaling Pathway Diagram

Caption: Metabolic activation and detoxification pathways of 7-methylbenz(c)acridine.

Quantitative Data on Metabolism and DNA Adduct Formation

The following tables summarize the available quantitative data on the metabolism of 7-MB(c)A and the formation of DNA adducts. It is important to note that specific enzyme kinetic data for the cytochrome P450-mediated metabolism of 7-MB(c)A is limited in the current literature.

Table 1: Formation of the Proximate Carcinogen, trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz(c)acridine (7-MB(c)A-3,4-diol)

| Biological System | % of Total Ethyl Acetate-Extractable Metabolites | Reference |

| Rat Liver Microsomes | 2.2 - 3.4% | [4] |

| Rat Lung Microsomes | 2.3 - 2.7% | [4] |

Table 2: Michaelis-Menten Kinetic Constants for Microsomal Epoxide Hydrolase (mEH) with 7-Methylbenz(c)acridine-5,6-oxide Enantiomers

| Enzyme Source | Substrate Enantiomer | Km (µM) | Vmax (nmol/min/mg protein) |

| Human Liver Microsomes | (+)-(5S,6R)-oxide | 1.5 ± 0.3 | 12.5 ± 0.9 |

| Human Liver Microsomes | (-)-(5R,6S)-oxide | 3.0 ± 0.6 | 6.7 ± 0.5 |

| Rat Liver Microsomes | (+)-(5S,6R)-oxide | 1.8 ± 0.4 | 15.4 ± 1.2 |

| Rat Liver Microsomes | (-)-(5R,6S)-oxide | 3.5 ± 0.7 | 8.3 ± 0.7 |

Data from a study on a specific epoxide isomer of 7-MB(c)A.

Table 3: Representative DNA Adduct Levels for a Related Compound, 7-Methylbenz(a)anthracene (7-MB(a)A)

| Tissue | Treatment | Time | DNA Adduct Level (pmol/mg DNA) | Reference |

| SENCAR Mouse Epidermis | 400 nmol 7-MB(a)A (topical) | 24 hours | 0.37 ± 0.07 | [5] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to study the metabolic activation of 7-MB(c)A.

Microsomal Incubation for Metabolite Profiling

This protocol is a standard method to study the in vitro metabolism of xenobiotics by liver microsomes, which are rich in cytochrome P450 enzymes.

Objective: To identify and quantify the metabolites of 7-MB(c)A formed by liver microsomes.

Materials:

-

Rat or human liver microsomes

-

7-Methylbenz(c)acridine (substrate)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

HPLC system for analysis

Procedure:

-

Preparation: Thaw liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and microsomes.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiation: Add 7-MB(c)A (dissolved in a suitable solvent like DMSO, final concentration typically in the low micromolar range) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent (e.g., two volumes of ethyl acetate).

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

-

Analysis: Collect the organic layer, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in a suitable solvent for HPLC analysis.

Experimental Workflow: Microsomal Incubation

Caption: Workflow for in vitro metabolism studies using microsomal incubation.

HPLC Analysis of 7-MB(c)A Metabolites

High-performance liquid chromatography (HPLC) is a key technique for separating and quantifying the various metabolites of 7-MB(c)A.

Objective: To separate and quantify 7-MB(c)A and its metabolites from a microsomal incubation extract.

Typical HPLC System:

-

Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). A typical gradient might start with a higher percentage of aqueous phase and gradually increase the organic phase percentage to elute the more lipophilic compounds.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector (monitoring at multiple wavelengths, e.g., 254 nm and 280 nm) and/or a fluorescence detector. For structural confirmation, an in-line mass spectrometer (LC-MS) is often used.

-

Quantification: Peak areas are integrated and compared to standard curves of authentic metabolite standards.

Example of a Published Method:

A reversed-phase HPLC separation of 7-MB(c)A metabolites has been developed.[6] While specific gradient conditions and retention times are highly dependent on the exact system used, the general principle involves the separation of the polar metabolites (e.g., dihydrodiols, hydroxymethyl derivatives) from the non-polar parent compound.

³²P-Postlabeling Assay for DNA Adducts

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts, particularly when authentic standards are not available.

Objective: To detect and quantify 7-MB(c)A-DNA adducts in a given DNA sample.

Principle:

The method involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. The resulting ³²P-labeled adducted nucleotides are then separated by chromatography (typically thin-layer chromatography or HPLC) and quantified by their radioactivity.

Procedure Overview:

-

DNA Isolation: Isolate high-purity DNA from the tissue or cells of interest.

-

Enzymatic Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional but common): Enrich the adducted nucleotides, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides more efficiently than bulky adducted nucleotides.

-

³²P-Labeling: Incubate the enriched adduct digest with [γ-³²P]ATP and T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by reversed-phase HPLC.

-

Detection and Quantification: Detect the adducts by autoradiography of the TLC plates or by an in-line radioactivity detector for HPLC. Quantify the adduct levels by scintillation counting or phosphorimaging of the adduct spots, and relate this to the total amount of DNA analyzed.

Logical Relationship: From Exposure to DNA Adduct Detection

Caption: Logical flow from exposure to the quantification of DNA adducts.

Conclusion

The metabolic activation of 7-methylbenz(c)acridine is a complex process involving multiple enzymatic steps, culminating in the formation of a genotoxic bay-region diol epoxide. This technical guide has summarized the key pathways, provided available quantitative data, and outlined the essential experimental protocols for studying this process. Further research is warranted to fully elucidate the specific cytochrome P450 isoforms involved and to obtain more comprehensive quantitative data on enzyme kinetics and DNA adduct formation in various biological systems. Such information is critical for a more precise risk assessment of this environmental carcinogen and for the development of targeted strategies to mitigate its adverse health effects.

References

- 1. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rat liver microsomal metabolites of 7-methylbenz[c]acridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. courses.washington.edu [courses.washington.edu]

- 4. Thin-layer chromatographic and high-performance liquid chromatographic separation of metabolites of the weak carcinogen, 7-methylbenz[c]acridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 32P-postlabeling analysis of DNA adducts persisting for up to 42 weeks in the skin, epidermis and dermis of mice treated topically with 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 7-Hydroxymethyl-10-methylbenz(c)acridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and known toxicological profile of 7-Hydroxymethyl-10-methylbenz(c)acridine. The information is intended to support risk assessment and the implementation of appropriate safety protocols in a research and development setting.

Executive Summary

This compound is a heterocyclic aromatic compound belonging to the benz(c)acridine family. While specific quantitative toxicological data for this particular derivative is limited in publicly available literature, the known hazards of the parent compound, 7-methylbenz(c)acridine, and related benz(c)acridines indicate a significant health risk, including carcinogenicity. This document summarizes the known safety data, outlines recommended handling procedures, and details the presumed mechanism of toxicity based on metabolic activation studies of structurally similar compounds.

Hazard Identification and Classification

Based on safety data sheets for this compound and toxicological data for related compounds, the following hazard classifications are pertinent.

| Hazard Class | GHS Category | Hazard Statement |

| Carcinogenicity | Category 1B | H350: May cause cancer |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Toxicological Profile and Mechanism of Action

The primary mechanism of carcinogenicity for 7-methylbenz(c)acridine is believed to be through metabolic activation. This process, primarily occurring in the liver, involves cytochrome P450 enzymes that convert the parent compound into a highly reactive bay-region diol epoxide. This ultimate carcinogen can then form covalent adducts with DNA, leading to mutations and potentially initiating cancer.

Potential Signaling Pathways Involved in Toxicity

The genotoxic effects of this compound, mediated by its reactive metabolites, can trigger various cellular signaling pathways.

Metabolic activation and potential cellular targets of this compound.

Beyond metabolic activation and DNA adduct formation, benz(c)acridine derivatives have been shown to exert their effects through other mechanisms:

-

DNA Intercalation: The planar aromatic structure of benz(c)acridines allows them to insert between the base pairs of DNA. This intercalation can disrupt DNA replication and transcription.

-

Topoisomerase Inhibition: Some acridine derivatives are known to inhibit topoisomerase I and II, enzymes crucial for resolving DNA topological problems during cellular processes. Inhibition of these enzymes can lead to DNA strand breaks and apoptosis. While it's not confirmed for this specific compound, it remains a potential mechanism of action.

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, the following are general methodologies commonly used for assessing the safety and mechanism of action of polycyclic aromatic hydrocarbons and their derivatives.

Mutagenicity Assessment: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Solubility of 7-Hydroxymethyl-10-methylbenz(c)acridine in DMSO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 7-Hydroxymethyl-10-methylbenz(c)acridine in Dimethyl Sulfoxide (DMSO). Due to the limited availability of specific quantitative data for this compound in public literature, this document focuses on established methodologies for solubility determination and provides a framework for researchers to conduct their own assessments. Furthermore, this guide explores the potential biological significance of this compound class by presenting a hypothetical signaling pathway based on the known activities of related acridine derivatives.

Introduction to this compound

This compound is a heterocyclic aromatic compound belonging to the benz(c)acridine family. Acridine derivatives have been widely investigated for their diverse biological activities, including their roles as DNA intercalating agents and their potential in cancer chemotherapy. The solubility of such compounds is a critical parameter in drug discovery and development, influencing their formulation, bioavailability, and efficacy in preclinical and clinical studies. DMSO is a widely used aprotic solvent in biomedical research due to its ability to dissolve a wide range of organic compounds.

Quantitative Solubility Data in DMSO

As of the date of this publication, specific quantitative solubility data for this compound in DMSO (e.g., in mg/mL or molarity) has not been reported in publicly accessible scientific literature. Therefore, researchers are advised to determine the solubility experimentally. The following table is a template that can be used to record and present such empirical data.

Table 1: Template for Reporting Solubility of this compound in DMSO

| Parameter | Value | Units | Temperature (°C) | Method | Notes |

| Molar Mass | 273.33 | g/mol | - | - | Calculated |

| Solubility (Qualitative) | To be determined | - | 25 | Visual | e.g., Soluble, Sparingly Soluble |

| Solubility (Quantitative) | To be determined | mg/mL | 25 | e.g., HPLC, NMR | - |

| Molar Solubility | To be determined | mol/L | 25 | Calculated | - |

Experimental Protocols for Solubility Determination

Several robust methods can be employed to determine the solubility of this compound in DMSO. The choice of method may depend on the required accuracy, sample amount, and available equipment.

Saturated Solution Method with HPLC Analysis

This is a widely accepted method for accurate solubility determination.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of DMSO in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The saturated solution is filtered through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Quantification: A known volume of the clear supernatant is diluted with an appropriate solvent, and the concentration of the compound is determined using a validated High-Performance Liquid Chromatography (HPLC) method with a standard curve.

Caption: Workflow for determining solubility using the saturated solution and HPLC method.

1H-NMR Based Solubility Determination

Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid and accurate method for solubility measurement.

-

Preparation of Stock Solution: A known mass of this compound is dissolved in a known volume of deuterated DMSO (DMSO-d6).

-

Internal Standard: A known amount of an internal standard with a distinct NMR signal is added.

-

NMR Spectrum Acquisition: A 1H-NMR spectrum is acquired.

-

Quantification: The integral of a characteristic peak of the compound is compared to the integral of the internal standard's peak to determine the concentration.

Hypothetical Signaling Pathway of Benz(c)acridine Derivatives

While the specific signaling pathway for this compound has not been elucidated, many acridine derivatives are known to exert their biological effects through DNA intercalation and modulation of key cellular pathways, such as the p53 tumor suppressor pathway. The following diagram illustrates a hypothetical signaling pathway based on the activities of related compounds.

It is crucial to note that this is a generalized pathway for acridine derivatives and has not been experimentally validated for this compound.

Caption: A hypothetical signaling pathway for a benz(c)acridine derivative.